molecular formula C12H16N2O B2968276 N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide CAS No. 1820703-70-5

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide

Cat. No.: B2968276
CAS No.: 1820703-70-5
M. Wt: 204.273
InChI Key: ILXBGNIHEIOXEL-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide, also known as PACMA 31, is a small molecule inhibitor that has shown promise in the treatment of cancer. In

Scientific Research Applications

Chemoselective Synthesis

Research on compounds similar to "N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide" includes the chemoselective synthesis of related compounds, such as N-(2-Hydroxyphenyl)acetamide, which is an intermediate for the synthesis of antimalarial drugs. This synthesis process involves chemoselective monoacetylation of amino groups and is facilitated by catalysts like Novozym 435, highlighting the potential of "this compound" in synthetic chemistry and drug development (Magadum & Yadav, 2018).

Antimicrobial Applications

Compounds with structures related to "this compound" have been studied for their antimicrobial properties. For example, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities, suggesting potential antimicrobial applications for "this compound" (Darwish et al., 2014).

Hepatoprotective Effects

Research on related compounds, such as acetaminophen derivatives, has explored their hepatoprotective effects. Fucoidan, a sulfated polysaccharide, has been shown to alleviate acetaminophen-induced hepatotoxicity by inhibiting oxidative stress and promoting Nrf2 translocation, suggesting a potential area of study for the hepatoprotective effects of "this compound" (Wang et al., 2018).

Synthetic Chemistry

The compound is also relevant in synthetic chemistry for creating diverse molecular structures with potential pharmacological activities. For instance, the development of chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of biologically active compounds showcases the versatility of similar compounds in drug design and synthetic strategies (Kazuta et al., 2002).

Properties

IUPAC Name

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-7-12(8)14(9(2)15)11-5-3-10(13)4-6-11/h3-6,8,12H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXBGNIHEIOXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N(C2=CC=C(C=C2)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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